HaloPROTAC3
Description
Evolution of Targeted Protein Degradation Modalities
Targeted protein degradation is a rapidly advancing field in drug discovery that aims to remove disease-causing proteins from cells by harnessing the cell's own waste disposal machinery. portlandpress.comsygnaturediscovery.com This approach offers a distinct advantage over traditional inhibitors, which only block a protein's function, by physically eliminating the entire protein. portlandpress.com The concept has evolved significantly since its inception, leading to a variety of sophisticated molecular tools.
Early strategies laid the groundwork for the field, but it was the development of Proteolysis-Targeting Chimeras (PROTACs) that marked a major breakthrough. portlandpress.commdpi.com These bifunctional molecules have been followed by other innovative approaches, including molecular glues, lysosome-targeting chimeras (LYTACs), and autophagy-targeting chimeras (AUTACs), each designed to hijack different aspects of the cell's protein degradation pathways for therapeutic or research purposes. sygnaturediscovery.com
Fundamental Principles of Proteolysis-Targeting Chimeras (PROTACs)
PROTACs are ingeniously designed heterobifunctional molecules that act as a bridge between a target protein and an E3 ubiquitin ligase. portlandpress.comnih.gov A typical PROTAC consists of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. nih.gov
The mechanism of action is a catalytic process. portlandpress.com By bringing the target protein and the E3 ligase into close proximity, the PROTAC facilitates the transfer of ubiquitin from the E2 ubiquitin-conjugating enzyme to the target protein. frontiersin.org This polyubiquitination marks the protein for recognition and subsequent degradation by the proteasome, the cell's primary protein degradation machinery. portlandpress.commdpi.com A key advantage of this event-driven pharmacology is that a single PROTAC molecule can induce the degradation of multiple target protein molecules. frontiersin.org
Overview of Fusion Tag-Mediated Protein Degradation Strategies
To broaden the applicability of targeted protein degradation, especially for proteins that lack known small-molecule binders, researchers have developed fusion tag-mediated strategies. bio-techne.com In this approach, the protein of interest is genetically fused with a "tag" for which a specific degrader molecule exists. bio-techne.combiologists.com This circumvents the often-challenging and time-consuming process of developing a unique degrader for every new target.
Several such systems have been established, including the dTAG, aTAG, and BromoTag systems. bio-techne.com These platforms rely on expressing the target protein as a fusion with a specific degrader tag. bio-techne.com The corresponding heterobifunctional degrader molecule then recognizes this tag and recruits an E3 ligase to induce the degradation of the entire fusion protein. bio-techne.com This generalizable strategy is a powerful tool for target validation and studying protein function. bio-techne.com One of the most prominent examples of this approach is the HaloPROTAC system.
Historical Development and Significance of HaloPROTAC Technology
The HaloPROTAC technology was developed to create a versatile and potent system for the degradation of virtually any protein of interest. scispace.comexplorationpub.com This was achieved by designing PROTACs that target the HaloTag7 protein, a modified bacterial dehalogenase that can be fused to other proteins. scispace.comexplorationpub.com
In 2015, the Crews laboratory reported the development of a new class of VHL-based PROTACs capable of effectively degrading HaloTag7 fusion proteins. scispace.comexplorationpub.com These molecules, termed HaloPROTACs, consist of a chloroalkane moiety that irreversibly binds to the HaloTag, connected via a linker to a ligand for the von Hippel-Lindau (VHL) E3 ligase. scispace.comnih.gov By recruiting VHL to the HaloTag fusion protein, HaloPROTACs induce its ubiquitination and subsequent degradation by the proteasome. promega.comresearchgate.net
HaloPROTAC3 emerged from these studies as a particularly potent and efficacious degrader. nih.gov Its development provided a robust chemical genetic tool, allowing for the controlled knockdown of a wide array of proteins simply by tagging them with the HaloTag. researchgate.net This technology has proven invaluable for studying protein function and validating potential drug targets. nih.gov
Detailed Research Findings on this compound
This compound is a heterobifunctional molecule designed to specifically induce the degradation of proteins fused with the HaloTag. promega.com It achieves this by forming a ternary complex between the HaloTag fusion protein and the von Hippel-Lindau (VHL) E3 ligase component. promega.com This induced proximity leads to the ubiquitination of the HaloTag fusion protein, marking it for destruction by the proteasome. promega.comresearchgate.net
The structure of this compound incorporates a chloroalkane group, which binds irreversibly to the HaloTag protein. promega.compromega.com This is connected via a linker to a ligand that recognizes and binds to the VHL E3 ligase. nih.gov Mechanistic studies have confirmed that its activity is dependent on both the proteasome and VHL. nih.gov The use of a proteasome inhibitor, epoxomicin (B1671546), was shown to completely block HaloPROTAC-mediated degradation. nih.gov Furthermore, the enantiomer of this compound, ent-HaloPROTAC3, which can bind to the HaloTag but not to VHL, fails to induce degradation, underscoring the necessity of VHL recruitment. nih.govpromega.com
Table 1: Degradation Efficacy of this compound
| Target Protein | DC₅₀ (nM) | Dₘₐₓ (%) | Cell Line | Reference |
|---|---|---|---|---|
| GFP-HaloTag7 | 19 ± 1 | 90 ± 1 | Not Specified | nih.gov |
| HaloTag-IGF2BP3 | Not Specified | ~75% at 500 nM | HCT116 | molbiolcell.org |
Table 2: Binding Affinity of this compound
| Binding Partner | IC₅₀ (µM) | Assay | Reference |
|---|---|---|---|
| VHL | 0.54 ± 0.06 | Fluorescence Polarization | nih.gov |
Subsequent research has led to the development of even more potent HaloPROTACs, such as HaloPROTAC-E, by optimizing the VHL-binding moiety. nih.gov However, this compound remains a widely used and important tool in the field. molbiolcell.org Its utility is further enhanced when combined with CRISPR/Cas9 gene editing technology, which allows for the endogenous tagging of proteins with the HaloTag, enabling the study of protein function at physiological expression levels. researchgate.netbroadinstitute.org
Structure
2D Structure
Properties
Molecular Formula |
C41H55ClN4O8S |
|---|---|
Molecular Weight |
799.4 g/mol |
IUPAC Name |
(2S,4R)-N-[[2-[2-[2-[2-(6-chlorohexoxy)ethoxy]ethoxy]ethoxy]-4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]-4-hydroxy-1-[(2S)-3-methyl-2-(3-oxo-1H-isoindol-2-yl)butanoyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C41H55ClN4O8S/c1-28(2)37(46-25-32-10-6-7-11-34(32)40(46)49)41(50)45-26-33(47)23-35(45)39(48)43-24-31-13-12-30(38-29(3)44-27-55-38)22-36(31)54-21-20-53-19-18-52-17-16-51-15-9-5-4-8-14-42/h6-7,10-13,22,27-28,33,35,37,47H,4-5,8-9,14-21,23-26H2,1-3H3,(H,43,48)/t33-,35+,37+/m1/s1 |
InChI Key |
UABTZMQNIWDHGQ-JGNAJVFASA-N |
Isomeric SMILES |
CC1=C(SC=N1)C2=CC(=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)C)N4CC5=CC=CC=C5C4=O)O)OCCOCCOCCOCCCCCCCl |
Canonical SMILES |
CC1=C(SC=N1)C2=CC(=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)C)N4CC5=CC=CC=C5C4=O)O)OCCOCCOCCOCCCCCCCl |
Origin of Product |
United States |
Molecular Architecture and Mechanistic Elucidation of Haloprotac3
Structural Components and Chemical Design
HaloPROTAC3 is composed of three distinct chemical modules: a ligand that binds to the target protein (HaloTag), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. researchgate.net This tripartite architecture is fundamental to its function as a molecular bridge.
The component of this compound that targets HaloTag fusion proteins is a chloroalkane chemical group. molbiolcell.orgresearchgate.net The HaloTag itself is an engineered haloalkane dehalogenase designed to form a specific and irreversible covalent bond with ligands containing a chloroalkane linker. molbiolcell.orgresearchgate.net This interaction is highly specific and robust, ensuring that this compound selectively binds to proteins that have been genetically fused with the HaloTag. molbiolcell.orgpromega.com The formation of this covalent bond between the chloroalkane moiety and the HaloTag protein is a critical initial step in the degradation process. promega.com
To initiate protein degradation, this compound recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase. molbiolcell.orgmolbiolcell.org The molecule incorporates a small-molecule ligand that is a derivative of a hydroxyproline-containing peptide, specifically based on the VHL ligand VL285. nih.govselleck.co.jp This moiety binds to the substrate recognition subunit of the VHL E3 ligase complex. molbiolcell.orgresearchgate.net The affinity of this ligand for VHL is crucial for the efficacy of the PROTAC. Research has shown that modifications to this part of the molecule that reduce its binding affinity to VHL significantly diminish the degradation activity of the PROTAC. nih.gov For instance, the enantiomer of this compound, ent-HaloPROTAC3, which contains d-hydroxyproline and d-valine (B559536) residues, is unable to bind effectively to VHL and thus serves as a negative control, confirming that VHL engagement is essential for the degradation mechanism. promega.comnih.gov
| Parameter | Value | Description |
|---|---|---|
| DC50 (GFP-HaloTag7) | 19 ± 1 nM | The half-maximal degradation concentration for the GFP-HaloTag7 fusion protein, indicating high potency. nih.govmedchemexpress.com |
| Max Degradation (GFP-HaloTag7) | 90 ± 1 % | The maximum percentage of GFP-HaloTag7 degraded at a concentration of 625 nM. nih.gov |
| IC50 vs. VHL | 0.54 ± 0.06 µM | The half-maximal inhibitory concentration for binding to the VHL E3 ligase. molbiolcell.orgnih.gov |
Studies comparing HaloPROTACs with varying linker lengths have demonstrated that an intermediary linker length, as found in this compound, is optimal. nih.gov Shorter linkers can introduce steric hindrance, preventing the formation of a stable ternary complex, while excessively long linkers can also reduce efficacy. nih.gov The specific linker chemistry in this compound appears to facilitate positive cooperativity in ternary complex formation, which helps to avoid the "hook effect"—a phenomenon where the degradation efficiency decreases at high PROTAC concentrations due to the formation of non-productive binary complexes. nih.govnih.gov
Ternary Complex Formation and Stabilization Dynamics
The core mechanism of this compound action is the formation of a ternary complex, which consists of the HaloTag fusion protein, this compound, and the VHL E3 ligase complex. researchgate.netresearchgate.net
This compound acts as a molecular bridge, inducing the proximity of the HaloTag fusion protein and the VHL E3 ligase. molbiolcell.orgnih.gov This induced proximity is the key event that leads to the target protein's ubiquitination. promega.comresearchgate.net The process begins with the individual binding events: the chloroalkane moiety of this compound binds to the HaloTag, and the VHL ligand portion binds to the VHL protein. These binary interactions then lead to the assembly of the complete HaloTag–this compound–VHL ternary complex. researchgate.net The formation of this complex positions the target protein in the vicinity of the E3 ligase's enzymatic machinery, facilitating the transfer of ubiquitin molecules to lysine (B10760008) residues on the surface of the HaloTag or its fusion partner. promega.compromega.com
The formation of the ternary complex is not a simple rigid-body docking. Instead, it involves significant conformational dynamics and plasticity from both the protein partners and the PROTAC molecule itself. nih.govbiorxiv.org E3 ligases like VHL possess intrinsic flexibility, which allows them to accommodate a wide range of protein targets. nih.govnih.gov This structural plasticity is a key reason why a limited number of E3 ligases can be harnessed to degrade a vast number of different proteins. nih.gov
Within the this compound-induced ternary complex, the proteins and the PROTAC itself can undergo conformational adjustments to achieve a stable and productive orientation for ubiquitination. biorxiv.org While direct structural data for the complete this compound ternary complex is limited, studies on similar PROTAC-induced complexes reveal that protein-protein interactions, often mediated by the PROTAC, contribute to the stability of the complex. nih.govbiorxiv.org The concept of cooperativity is important here; positive cooperativity, where the binding of one protein partner increases the affinity for the other, can enhance the stability and lifetime of the ternary complex, leading to more efficient degradation. nih.gov The specific linker geometry of this compound is thought to promote such favorable interactions, contributing to its high potency. nih.gov However, it has also been noted that in some contexts, the specific geometry of the target protein or its environment can prevent the formation of a productive ternary complex, highlighting the importance of conformational compatibility. malariaworld.org
Molecular Determinants Governing Complex Affinity and Stability
The efficacy of this compound is fundamentally linked to the formation of a stable ternary complex, consisting of the HaloTag fusion protein, this compound itself, and the von Hippel-Lindau (VHL) E3 ligase component. researchgate.netpromega.com The molecular architecture of this compound is a key determinant of the affinity and stability of this complex. It is a heterobifunctional molecule comprising three distinct parts: a chloroalkane moiety that irreversibly binds to the HaloTag protein, a ligand that recruits the VHL E3 ligase, and a linker that connects these two ends. researchgate.netbroadpharm.com
The VHL-recruiting ligand is derived from a potent small-molecule binder of VHL, featuring a critical hydroxyproline (B1673980) residue. nih.gov The affinity of this ligand for VHL is crucial for the PROTAC's function. Studies have shown that modifications to this part of the molecule directly impact degradation efficiency. For instance, this compound binds to VHL with an IC₅₀ of 0.54 ± 0.06 μM. nih.gov When the VHL-binding component is altered to reduce affinity, as seen in analogs like HaloPROTAC9, the degradation of the target protein is significantly attenuated. nih.gov Conversely, substituting the isoindolinone moiety of this compound with groups optimized for higher VHL binding affinity, such as the N-acylamides of L-tert-leucine found in the VHL ligand VH032, can lead to improved degradation activity. acs.orgnih.gov
The enantiomer of this compound, known as ent-HaloPROTAC3, serves as a critical negative control. promega.compromega.com While possessing identical physical properties, ent-HaloPROTAC3 contains D-hydroxyproline and D-valine residues, which prevent it from binding to VHL. nih.govpromega.com Consequently, it fails to induce significant degradation, providing strong evidence that the formation of a stable ternary complex via VHL engagement is the operative mechanism. researchgate.netnih.gov The linker length and composition also play a role, with studies indicating that a three-polyethylene glycol (PEG) unit linker is often optimal for promoting effective ternary complex formation. acs.org While the formation of a stable E3-PROTAC-target complex is a critical first step, it does not solely guarantee degradation, suggesting that factors like the specific orientation of the complex and the accessibility of lysine residues on the target protein are also important. elifesciences.org
| Compound | VHL Ligand Moiety | Key Structural Feature | VHL Binding | Degradation Efficacy |
| This compound | Based on VL285/isoindolinone | L-hydroxyproline, L-valine | IC₅₀ = 0.54 ± 0.06 μM nih.gov | DC₅₀ = 19 ± 1 nM nih.gov |
| ent-HaloPROTAC3 | Enantiomer of this compound's ligand | D-hydroxyproline, D-valine promega.com | No detectable binding nih.gov | No significant degradation nih.gov |
| HaloPROTAC9 | Isoxazole moiety | Reduced affinity VHL ligand | Significantly decreased nih.gov | 45% degradation of target nih.gov |
| HaloPROTAC-E | Based on VH298 | Cyclopropylcyanoacetic moiety acs.orgnih.gov | High-affinity binder nih.gov | DC₅₀ = 3-10 nM nih.gov |
Ubiquitin-Proteasome System Engagement and Degradation Pathway
This compound leverages the cell's endogenous protein disposal machinery, the Ubiquitin-Proteasome System (UPS), to eliminate target proteins. promega.commolbiolcell.org The process is initiated by the formation of the ternary complex, which then triggers a cascade of enzymatic events culminating in the destruction of the HaloTag fusion protein. researchgate.net
Recruitment and Activation of E2/E3 Ubiquitin Ligase Complexes
This compound functions by bringing a HaloTag-fused protein of interest into close proximity with the VHL E3 ubiquitin ligase. molbiolcell.orguga.edu VHL does not act in isolation but is a component of a larger E3 ligase complex, typically a Cullin-RING ligase (CRL) complex, specifically the CUL2-RBX1-ELOB-ELOC-VHL (CRL2^VHL^) complex. nih.govnih.gov By binding to both the HaloTag and VHL, this compound effectively hijacks this powerful cellular machinery, recruiting it to the designated target protein. promega.compromega.com The induced proximity facilitates the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme, which is brought to the complex by the E3 ligase, to the target protein. elifesciences.orgu-tokyo.ac.jp The necessity of this E3 ligase complex is demonstrated by experiments showing that inhibiting the activity of Cullin E3 ligases with the neddylation inhibitor MLN4924 blocks HaloPROTAC-mediated degradation. nih.gov
Polyubiquitination of HaloTag and Associated Fusion Proteins
Once the ternary complex is formed and the E2/E3 machinery is engaged, the process of polyubiquitination begins. researchgate.net The E3 ligase facilitates the covalent attachment of multiple ubiquitin molecules to the HaloTag fusion protein. promega.com This process primarily occurs on accessible lysine residues on the surface of the target protein. elifesciences.org The formation of a polyubiquitin (B1169507) chain acts as a recognition signal for the proteasome. u-tokyo.ac.jp While the HaloTag itself is the direct target for ubiquitination, the entire fusion protein is subsequently marked for degradation. promega.compromega.com Studies have shown that this compound binding to a target does not trigger its degradation if VHL is not recruited or if the ubiquitination pathway is otherwise inhibited. uga.edumalariaworld.org
Proteasome-Mediated Degradation Cascade
The final step in the pathway is the recognition and degradation of the polyubiquitinated HaloTag fusion protein by the 26S proteasome. promega.com The polyubiquitin chain serves as a degradation signal, targeting the entire protein complex for destruction. researchgate.net The proteasome unfolds the tagged protein, removes the ubiquitin chains for recycling, and proteolytically cleaves the protein into small peptides. u-tokyo.ac.jp The catalytic nature of this process means that a single molecule of this compound can induce the degradation of multiple target protein molecules, as it is released after the ubiquitinated substrate is committed to the proteasome and can engage another target. researchgate.net The dependence of the entire process on the proteasome is confirmed by the observation that proteasome inhibitors, such as MG132, effectively block the degradation of the target protein induced by HaloPROTACs. nih.govnih.gov
Advanced Methodologies for Characterization of Haloprotac3 Activity
Genomic Engineering for Endogenous HaloTag Fusion Protein Generation
To study proteins in their natural cellular context, it is crucial to work with endogenous levels of the protein expressed from its native genetic locus. promegaconnections.compromega.com CRISPR/Cas9 gene-editing technology has become a cornerstone for inserting the HaloTag sequence into the genome to create endogenous fusion proteins. aacrjournals.orgpromegaconnections.com
CRISPR/Cas9-Mediated Gene Editing for HaloTag Insertion
The CRISPR/Cas9 system allows for the precise insertion of the HaloTag DNA sequence at a specific location within the genome. promegaconnections.com This process involves a guide RNA (gRNA) that directs the Cas9 nuclease to create a double-strand break at the desired genomic site, and a donor DNA template containing the HaloTag sequence flanked by homology arms that match the sequences surrounding the break. researchgate.netresearchgate.net The cell's natural DNA repair mechanisms then integrate the HaloTag sequence into the genome. squarespace.com
The placement of the HaloTag at either the N-terminus or the C-terminus of the target protein is a critical consideration to ensure that the fusion protein retains its normal function and localization. nih.govbiocompare.com
N-terminal Tagging : For N-terminal fusions, the HaloTag sequence is inserted immediately after the start codon of the target gene. nih.gov It is important to consider any signal peptides that may be present, as the tag should be placed after such sequences to avoid being cleaved off. researchgate.net
C-terminal Tagging : For C-terminal fusions, the tag is inserted immediately before the stop codon. nih.gov This ensures that the tag is the final part of the translated protein.
Preliminary studies using expression vectors can be beneficial to assess the impact of the tag's position on the protein's expression, folding, and function before proceeding with the more complex CRISPR/Cas9 editing. nih.gov It is also recommended to test at least two different guide RNAs to optimize the insertion efficiency. nih.gov
To facilitate the sensitive and quantitative detection of the tagged protein, a small luminescent reporter tag, such as the 11-amino-acid HiBiT peptide, can be integrated along with the HaloTag. nih.govaacrjournals.org The HiBiT tag binds with high affinity to the LgBiT protein, which can be supplied to the cell lysate or expressed in the cells, to form a bright and active NanoLuc® luciferase. promegaconnections.combiocompare.com This system allows for the direct measurement of protein levels through a simple luminescence-based assay, eliminating the need for antibodies. nih.govaacrjournals.org The HiBiT sequence is typically appended to the extreme N- or C-terminus of the HaloTag in the donor DNA vector. nih.govresearchgate.net
Methodological Approaches for Achieving Homozygous Allelic Insertion
For phenotypic studies where complete removal of the target protein is desired, achieving homozygous insertion of the HaloTag is essential. nih.govresearchgate.net This ensures that all copies of the target protein in the cell are tagged and thus susceptible to degradation by this compound. nih.gov However, generating homozygous knock-ins, especially in polyploid cancer cell lines, can be challenging. biorxiv.org
Several strategies can be employed to enrich for and isolate cells with the desired genomic modification:
Fluorescence-Activated Cell Sorting (FACS) : Cells that have successfully integrated the HaloTag can be labeled with a fluorescent HaloTag ligand, such as Janelia Fluor® dyes. nih.govbiocompare.com These fluorescently labeled cells can then be separated from the unmodified cells using FACS, significantly enriching the population of edited cells. nih.gov This method is effective even with low initial insertion efficiencies. nih.gov
Antibiotic Selection : A selection cassette, such as a puromycin (B1679871) resistance gene, can be included in the donor DNA template. squarespace.com After transfection, cells can be treated with the corresponding antibiotic to select for those that have integrated the donor DNA. squarespace.com
Iterative Tagging : In some cases, a heterozygous clone is first generated and then subjected to a second round of CRISPR tagging to modify the remaining allele. biorxiv.org
Quantitative Measurement of Protein Degradation Kinetics
A key aspect of characterizing this compound activity is the ability to quantitatively measure the rate and extent of protein degradation in real-time.
Luminescence-Based Assays for Real-time Monitoring
The inclusion of the HiBiT tag provides a powerful tool for monitoring protein degradation kinetics. promegaconnections.com By using a live-cell compatible substrate for the NanoLuc® luciferase, the luminescence signal can be measured repeatedly over time in the same population of cells. promega.compromega.de This allows for the generation of detailed kinetic profiles of protein degradation upon treatment with this compound. researchgate.net
Studies have shown that this compound can induce rapid and sustained degradation of various endogenous HaloTag fusion proteins, with significant degradation observed within the first few hours of treatment. researchgate.net For example, degradation of over 50% has been observed within 3 hours for nuclear, mitochondrial, and cytoplasmic proteins. researchgate.net The degradation kinetics can be used to determine important parameters such as the DC50 (the concentration of the degrader that results in 50% degradation) and the Dmax (the maximum level of degradation achieved). For instance, DC50 values of 8.1 nM have been reported for nuclear and mitochondrial membrane proteins, and 18.6 nM for a cytoplasmic protein. researchgate.net
Fluorescence Microscopy-Based Quantification of Protein Loss
Fluorescence microscopy offers a visual and quantitative approach to assess protein degradation in intact cells. This technique is particularly useful for observing changes in protein localization and abundance at the single-cell level. By fusing a fluorescent protein, such as Green Fluorescent Protein (GFP), to the HaloTag (e.g., GFP-HaloTag), the degradation induced by this compound can be directly visualized as a loss of fluorescence. nih.gov
In a study using HEK293 cells stably expressing GFP-HaloTag7, treatment with this compound for 24 hours resulted in a significant and visually striking decrease in green fluorescence compared to control cells treated with DMSO or the inactive enantiomer, ent-HaloPROTAC3. nih.govresearchgate.net This qualitative observation can be quantified by measuring the mean fluorescence intensity of a population of cells using flow cytometry, which provides a more sensitive and reliable quantitation than immunoblotting. nih.gov Such analysis allowed for the determination of a DC50 value of 19 ± 1 nM and a maximum degradation of 90 ± 1% for this compound against GFP-HaloTag7. nih.gov
For endogenous proteins, the HaloTag itself can be labeled with a fluorescent ligand, such as the Janelia Fluor® 646 (JF646) HaloTag ligand, to visualize and quantify the protein. researchgate.netpromega.es This method is also instrumental in enriching cell populations that have been successfully edited using CRISPR-Cas9 to express the HaloTag fusion protein through fluorescence-activated cell sorting (FACS). promega.compromega.es
Immunoblotting and Mass Spectrometry-Based Proteomic Analysis
Immunoblotting, or Western blotting, is a conventional and widely used technique to confirm the degradation of a target protein. promega.com This method involves separating proteins from cell lysates by size using gel electrophoresis, transferring them to a membrane, and then detecting the specific protein of interest using antibodies. Antibodies targeting either the protein of interest or the HaloTag itself can be used. promega.com While less quantitative than luminescent or fluorescent methods, immunoblotting provides a clear visual confirmation of a decrease in the full-length protein. promega.comacs.org It is often used as a complementary technique to validate findings from other assays. sci-hub.se
Mass spectrometry (MS)-based proteomics offers a powerful and unbiased approach to assess the specificity of this compound. scispace.com Unlike methods that focus on a single target, quantitative proteomics can identify and quantify thousands of proteins in a single experiment, providing a global view of the proteome's response to the degrader. thermofisher.com This is crucial for ensuring that this compound is selective for the HaloTag fusion protein and does not cause off-target degradation of other cellular proteins. acs.org
In a study investigating an optimized degrader, HaloPROTAC-E, quantitative global proteomics was employed to analyze lysates from cells treated with the compound. The results demonstrated high selectivity, with only the Halo-tagged protein and its known binding partners being significantly degraded. acs.org Techniques like Parallel Reaction Monitoring (PRM) offer a targeted and highly sensitive mass spectrometry approach that can be superior to immunoblotting in terms of specificity and quantitative accuracy. frontiersin.org
Techniques for Investigating Ternary Complex Formation and Target Engagement
The activity of this compound is predicated on its ability to form a ternary complex with the HaloTag fusion protein and the VHL E3 ligase. promega.comresearchgate.net The formation and stability of this complex are critical determinants of the efficiency of protein degradation. nih.gov Several biophysical and structural techniques are employed to study this crucial interaction.
Biophysical Assays (e.g., Fluorescent Polarization, AlphaLISA, SPR, Calorimetry)
A variety of biophysical assays are available to characterize the formation and dynamics of the ternary complex in vitro.
Fluorescence Polarization (FP): This technique is used to measure the binding affinity of this compound to its protein partners. In an FP assay, a fluorescently labeled ligand (e.g., a VHL ligand) is used. When the ligand is unbound, it tumbles rapidly in solution, resulting in low polarization of the emitted light. Upon binding to a larger protein like VHL, its tumbling slows down, leading to an increase in fluorescence polarization. By competing with the fluorescent ligand, this compound can displace it, causing a decrease in polarization. This allows for the determination of the IC50 value, which reflects the binding affinity of this compound for VHL. For this compound, an IC50 of 0.54 ± 0.06 μM for VHL binding was determined using this method. nih.gov
AlphaLISA (Amplified Luminescent Proximity Homestead Assay): This bead-based immunoassay can be used to detect and quantify the formation of the ternary complex. It involves using donor and acceptor beads coated with antibodies or binding partners specific to the components of the complex (e.g., anti-HaloTag and anti-VHL antibodies). When the ternary complex forms, it brings the donor and acceptor beads into close proximity. Upon excitation of the donor bead, a singlet oxygen is released, which diffuses to the acceptor bead and triggers a chemiluminescent signal. The intensity of this signal is proportional to the amount of ternary complex formed.
Surface Plasmon Resonance (SPR): SPR is a powerful, label-free technique for studying the kinetics of molecular interactions in real-time. cytivalifesciences.com In a typical SPR experiment to study a PROTAC ternary complex, one of the proteins (e.g., the E3 ligase) is immobilized on a sensor chip. A solution containing the PROTAC and the other protein (the target) is then flowed over the chip. The formation of the ternary complex on the sensor surface causes a change in the refractive index, which is detected as a response. cytivalifesciences.com This allows for the measurement of association (kon) and dissociation (koff) rate constants, from which the equilibrium dissociation constant (KD) and the half-life of the complex can be calculated. nih.govcytivalifesciences.com SPR has been instrumental in revealing that the stability of the ternary complex, as indicated by its half-life, often correlates with the efficiency of protein degradation. nih.gov
Isothermal Titration Calorimetry (ITC): ITC directly measures the heat changes that occur during a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS). While having a lower throughput than SPR, ITC is a valuable tool for confirming binding stoichiometry and understanding the thermodynamic drivers of ternary complex formation. nih.govcytivalifesciences.com
NanoBRET™ Ternary Complex Formation Assays: This live-cell assay allows for the real-time monitoring of ternary complex formation. ice-biosci.com In this system, one protein (e.g., the target) is fused to NanoLuc® luciferase (the energy donor), and the other protein (e.g., the E3 ligase) is tagged with HaloTag, which is then labeled with a fluorescent acceptor. The formation of the ternary complex induced by the PROTAC brings the donor and acceptor into close proximity, resulting in Bioluminescence Resonance Energy Transfer (BRET). The BRET signal intensity is directly proportional to the amount of ternary complex formed in living cells. ice-biosci.com
Structural Biology Approaches to Complex Characterization
While biophysical assays provide quantitative data on binding and kinetics, structural biology techniques offer a high-resolution view of the ternary complex, revealing the specific molecular interactions that stabilize it.
X-ray Crystallography: This technique can provide an atomic-level structure of the ternary complex, showing the precise orientation of the this compound molecule as it bridges the HaloTag protein and the VHL E3 ligase. These structures are invaluable for understanding the molecular basis of cooperativity, where the binding of one protein partner enhances the affinity for the other. For other PROTAC systems, crystal structures have revealed key protein-protein and protein-PROTAC interactions that are essential for complex stability. nih.gov For instance, studies on a PROTAC targeting SMARCA2 have shown specific hydrogen bonds and other contacts between VHL and the target protein that are crucial for cooperativity. nih.gov
Cryo-Electron Microscopy (Cryo-EM): Cryo-EM is becoming an increasingly powerful tool for determining the structure of large and flexible protein complexes, which can be challenging to crystallize. This technique could be applied to visualize the entire ubiquitination machinery, including the ternary complex, the E2 ubiquitin-conjugating enzyme, and other components of the E3 ligase complex.
By employing this comprehensive suite of advanced methodologies, researchers can thoroughly characterize the activity of this compound, from quantifying its degradation efficiency and specificity in cells to dissecting the intricate biophysical and structural details of the ternary complex that underpins its mechanism of action.
Mechanistic Validation through Specific Control Strategies
To rigorously validate that the observed degradation of a target protein is a direct consequence of the intended proteolysis-targeting chimera (PROTAC) mechanism, specific control experiments are essential. For this compound, these controls are designed to demonstrate that its activity is dependent on both the recruitment of the von Hippel-Lindau (VHL) E3 ubiquitin ligase and the subsequent processing by the proteasome.
Utilization of Enantiomeric Control Compounds (e.g., ent-HaloPROTAC3)
A critical control in PROTAC research is the use of an enantiomer of the active compound. nih.gov In the case of this compound, its enantiomer, ent-HaloPROTAC3, serves as a powerful tool for mechanistic validation. promega.compromega.com ent-HaloPROTAC3 possesses the same molecular weight and general structure as this compound, ensuring it has identical physical properties such as hydrophobicity and cell permeability. nih.govpromega.com However, it is synthesized with D-hydroxyproline and D-valine (B559536) residues, in contrast to the L-isomers in this compound. nih.govpromega.com
This stereochemical difference is crucial because it disrupts the ability of ent-HaloPROTAC3 to bind to the VHL E3 ligase, while its capacity to bind to the HaloTag remains intact. promega.compromega.commdpi.com Research has demonstrated that ent-HaloPROTAC3 shows no detectable binding to VHL. nih.gov Consequently, it fails to form the ternary complex (Target Protein-HaloTag—PROTAC—E3 Ligase) necessary to induce ubiquitination and subsequent degradation. promega.com
Experimental findings consistently show that treatment with ent-HaloPROTAC3 does not lead to any significant degradation of HaloTag fusion proteins, even at concentrations where this compound shows maximal efficacy. nih.govresearchgate.net For instance, while this compound can lead to approximately 90% degradation of a target protein, its enantiomer results in no significant reduction. nih.gov This provides strong evidence that the degradation activity of this compound is not due to non-specific or off-target effects, but is specifically mediated by its engagement with the VHL E3 ligase. nih.govmdpi.com Furthermore, pre-treatment with an excess of ent-HaloPROTAC3 can prevent the degradation mediated by this compound, indicating that the control compound competitively binds to the HaloTag fusion protein without initiating degradation. nih.gov
Table 1: Comparative Activity of this compound and its Enantiomeric Control
| Compound | VHL Binding | Target Protein Degradation | Rationale for Use |
|---|---|---|---|
| This compound | Yes | Induces potent and specific degradation. nih.gov | Active compound for targeted protein degradation. |
| ent-HaloPROTAC3 | No nih.govpromega.com | No significant degradation observed. nih.govmdpi.com | Negative control to confirm VHL-dependent mechanism. promega.com |
Application of Proteasomal and E3 Ligase-Specific Inhibitors
To further confirm that this compound functions via the ubiquitin-proteasome system, experiments involving specific inhibitors of this pathway are employed. These studies typically involve pre-treating cells with an inhibitor before introducing this compound.
A key class of inhibitors used are proteasome inhibitors, such as epoxomicin (B1671546). nih.gov The proteasome is the cellular machinery responsible for degrading ubiquitinated proteins. If this compound-mediated degradation is proteasome-dependent, then inhibiting the proteasome should rescue the target protein from degradation. Studies have shown that pre-treatment of cells with epoxomicin prevents the degradation of the target protein by this compound. nih.govcnreagent.com This demonstrates that the final step of the PROTAC-induced process is indeed executed by the proteasome.
Additionally, E3 ligase-specific inhibitors are used to confirm the role of the recruited E3 ligase, in this case, VHL. The compound VL285, which is the VHL ligand from which this compound was derived, can be used as a competitive inhibitor. mdpi.com By pre-treating cells with an excess of VL285, the binding sites on VHL are occupied, preventing this compound from recruiting the ligase to the target protein. Research has shown that treatment with VL285 attenuates the ability of this compound to induce degradation. nih.govmdpi.com This confirms that the specific interaction between the VHL-binding moiety of this compound and the VHL E3 ligase is essential for its degradative activity. Other E3 ligase inhibitors, such as those for cereblon (CRBN) or MDM2, have been shown not to affect this compound-mediated degradation, further highlighting the specificity for VHL. mdpi.com
The combined use of these control strategies provides a robust validation of the mechanism of action for this compound, ensuring that the observed protein knockdown is a direct result of the intended VHL- and proteasome-dependent pathway. nih.govuni-kiel.deacs.org
Table 2: Effect of Inhibitors on this compound-Mediated Degradation
| Inhibitor | Target | Expected Outcome | Observed Result |
|---|---|---|---|
| Epoxomicin | Proteasome | Blocks protein degradation | Pre-treatment prevents this compound-mediated degradation. nih.govcnreagent.com |
| VL285 | VHL E3 Ligase | Competitively inhibits VHL binding | Attenuates the degradation induced by this compound. nih.govmdpi.com |
| Pomalidomide | CRBN E3 Ligase | No effect | Did not affect receptor levels. mdpi.com |
| Idasanutlin | MDM2 E3 Ligase | No effect | Did not affect receptor levels. mdpi.com |
Elucidation of Haloprotac3 Efficacy, Kinetics, and Selectivity
Dose- and Time-Dependent Degradation Profiles
The effectiveness of HaloPROTAC3 is intrinsically linked to its concentration and the duration of its application. These parameters are crucial for understanding its operational window and potency.
Determination of Half-maximal Degradation Concentration (DC50)
The half-maximal degradation concentration (DC50) is a key metric that quantifies the potency of a PROTAC. It is the concentration required to degrade 50% of the target protein. For this compound, this has been determined across various studies and cellular contexts.
In one of the initial characterization studies, this compound demonstrated high potency with a DC50 value of 19 nM for the degradation of a GFP-HaloTag7 fusion protein. nih.govresearchgate.net This study highlighted that this compound was significantly more potent and efficacious than previous hydrophobic tagging methods. nih.govresearchgate.net Other studies have reported DC50 values in a similar nanomolar range, for instance, 8.1 nM for nuclear and mitochondrial membrane proteins and 18.6 nM for a cytoplasmic protein, underscoring its effectiveness across different subcellular compartments. researchgate.net The maximum degradation (Dmax) achieved can be as high as 90%. nih.govtenovapharma.comtargetmol.comabmole.commedchemexpress.com At concentrations above 1µM, a decrease in degradation efficiency, known as the "hook effect," can be observed, which is a characteristic feature of many PROTACs. acs.org
Table 1: this compound DC50 Values for Various HaloTag Fusion Proteins
| Target Protein | Cell Line/System | DC50 (nM) | Dmax (%) |
| GFP-HaloTag7 | HEK293 | 19 | ~90 |
| Nuclear Protein-HaloTag-HiBiT | HEK293 | 8.1 | ~80 |
| Mitochondrial Membrane Protein-HaloTag-HiBiT | HEK293 | 8.1 | ~80 |
| Cytoplasmic Protein-HaloTag-HiBiT | HEK293 | 18.6 | ~80 |
| Halo-VPS34 | - | ~50 (vs ~25 for HaloPROTAC-E) | - |
This table compiles data from multiple sources to illustrate the potency of this compound. nih.govresearchgate.netnih.gov
Comprehensive Analysis of Degradation Rates
The speed at which this compound can eliminate a target protein is another critical measure of its efficiency. Kinetic studies have shown that degradation is rapid, with significant protein loss occurring within hours.
Time-course analyses reveal that for a GFP-HaloTag7 protein, 50% degradation is achieved between 4 and 8 hours of treatment. nih.govresearchgate.net More rapid degradation rates have also been observed, with over 50% of some target proteins being degraded within the first 3 hours. researchgate.net In a comparative study, while this compound induced about 50% degradation of Halo-VPS34 between 1-4 hours, the optimized HaloPROTAC-E achieved around 75% in the same timeframe. nih.govmdpi.com The degradation of CCR2-HaloTag-HiBiT was also found to be concentration- and time-dependent, with over 70% degradation achieved after 3 hours of treatment with 1µM this compound. nih.govmdpi.comresearchgate.net These findings demonstrate that this compound acts with a swift and sustained degradation capacity.
Reversibility and Protein Recovery Dynamics Post-HaloPROTAC3 Treatment
A significant advantage of small-molecule degraders like this compound is the potential for their effects to be reversible. This allows for temporal control over protein levels, a feature highly valuable for research and therapeutic applications.
Assessment of Protein Re-expression Following Compound Washout
To assess reversibility, washout experiments are performed where the compound is removed after initial treatment, and protein levels are monitored. Studies have consistently shown that the degradation induced by this compound is reversible.
Following a 24-hour treatment with this compound to induce degradation of GFP-HaloTag7, a subsequent 24-hour washout period led to significant recovery of the protein's fluorescence, indicating new protein synthesis. nih.govresearchgate.net Similarly, the degradation of other Halo-tagged proteins like SGK3 and VPS34 by a related HaloPROTAC was shown to be reversible, with protein levels increasing as early as 4 hours after compound removal and returning to near-normal levels within 24 to 48 hours, depending on the protein's natural turnover rate. nih.govacs.org This confirms that the cellular protein synthesis machinery can restore protein levels once the degrader is no longer present.
Factors Influencing Degradation Efficiency of HaloTag Fusion Proteins
The success of this compound-mediated degradation is not solely determined by the degrader itself but is also influenced by various factors related to the target protein.
Correlation between Protein Expression Levels and Degradation Efficacy
The abundance of the target protein within the cell is a key factor that can modulate the efficiency of PROTAC-mediated degradation.
It has been observed that the level of HaloTag fusion protein expression can impact the degradation efficiency of this compound. Generally, a higher degradation efficiency is measured when the target protein levels are lower. mdpi.comresearchgate.net For ectopically expressed fusion proteins, degradation levels can range from 20-70%, with the variation being dependent on factors including the level of overexpression. promega.com In studies with a CCR2-HaloTag-HiBiT fusion protein, this compound was able to induce approximately 30-80% degradation, with the efficiency depending on the protein's expression level. mdpi.comresearchgate.net This suggests that while this compound is robust, its efficacy can be limited by the saturation of the cellular degradation machinery when faced with highly overexpressed target proteins.
Impact of Subcellular Localization on Degradation Kinetics
The effectiveness of this compound extends to HaloTag fusion proteins located in various subcellular compartments, including the nucleus, cytoplasm, and even transmembrane mitochondrial proteins. researchgate.net Studies have demonstrated that this compound can successfully degrade target proteins regardless of their cellular location. researchgate.netresearchgate.net
Kinetic studies reveal rapid degradation rates across different compartments. For nuclear, mitochondrial membrane, and cytoplasmic targets, greater than 50% degradation was observed within the first three hours of treatment. researchgate.netresearchgate.net Ultimately, approximately 80% degradation was achieved for each of these proteins. researchgate.net Interestingly, the half-maximal degradation concentration (DC50) values were slightly different depending on the location, with values of 8.1 nM for both mitochondrial membrane and nuclear proteins, and 18.6 nM for cytoplasmic proteins. researchgate.net This suggests that while this compound is effective throughout the cell, there may be minor variations in potency based on the subcellular environment. researchgate.net
Further research comparing the degradation of endosomally localized SGK3-Halo with its cytosolic counterpart (after treatment with a VPS34 inhibitor) found that the rate and maximal degradation were similar in both conditions. acs.orgnih.gov This indicates that this compound can efficiently access and promote the degradation of proteins within endosomal compartments as well as those free in the cytosol. acs.orgnih.gov
Principles of Degradation Selectivity Mediated by this compound
The selectivity of this compound is a cornerstone of its utility as a chemical probe and is determined by two key interactions: the specific covalent binding to the HaloTag and the recruitment of the von Hippel-Lindau (VHL) E3 ubiquitin ligase. nih.govpromega.com
This compound's specificity for its target protein is primarily conferred by the HaloTag itself. The HaloTag is an engineered bacterial dehalogenase designed to form a highly specific and irreversible covalent bond with a chloroalkane linker. promega.commdpi.com This linker is a component of the this compound molecule. researchgate.net This bioorthogonal reaction is rapid and highly selective, ensuring that this compound only acts on proteins that have been intentionally fused with the HaloTag. mdpi.com The stability of this covalent adduct is a key feature that distinguishes it from many other PROTAC systems that rely on non-covalent interactions. mdpi.com
The other end of the this compound molecule contains a ligand that specifically binds to the von Hippel-Lindau (VHL) E3 ubiquitin ligase. nih.govresearchgate.net This recruitment is essential for the subsequent ubiquitination and proteasomal degradation of the HaloTag fusion protein. The specificity of this interaction is demonstrated by several key findings:
Enantiomeric Control : A stereoisomer of this compound, known as ent-HaloPROTAC3, which contains D-hydroxyproline and D-valine (B559536) residues, is unable to bind to VHL. nih.govpromega.ca This inactive enantiomer fails to induce degradation, confirming that VHL engagement is necessary for the PROTAC mechanism. researchgate.netnih.govpromega.com
Competitive Inhibition : Co-treatment with an excess of the VHL ligand alone (VL285, from which the this compound VHL binder is derived) significantly reduces the degradation of the target protein, further implicating VHL in the process. nih.govresearchgate.net
Proteasome and Cullin Inhibition : Pre-treatment with proteasome inhibitors (like epoxomicin (B1671546) or MG132) or a Cullin E3 ligase inhibitor (MLN4924) completely blocks this compound-mediated degradation. acs.orgnih.govnih.gov This confirms that the degradation occurs via the canonical ubiquitin-proteasome pathway initiated by a Cullin-RING E3 ligase, specifically the VHL complex. acs.orgnih.govresearchgate.net
While VHL has endogenous substrates like HIF-1α, studies have not shown an upregulation of HIF-1 target genes upon this compound treatment, suggesting that at effective concentrations, it does not significantly disrupt the native functions of VHL. molbiolcell.org However, some off-target effects, such as the induction of the unfolded protein response (UPR), have been noted, indicating that while highly selective, the cellular response to this compound can be complex. researchgate.netmolbiolcell.org
Comparative Efficacy and Mechanistic Differences with Related Degraders
This compound has demonstrated significantly greater potency and efficacy when compared to earlier degradation methods like hydrophobic tagging. In a direct comparison with HyT36, which was the most effective hydrophobic tag for degrading HaloTag7 fusion proteins, this compound was found to be substantially more potent and efficacious. nih.govresearchgate.netresearchgate.net
| Compound | DC50 | Maximum Degradation (Dmax) |
| This compound | 19 ± 1 nM | 90 ± 1 % |
| HyT36 | 134 ± 7 nM | 56 ± 1 % |
Table 1. Comparative efficacy of this compound and the hydrophobic tag degrader HyT36 in degrading GFP-HaloTag7. nih.govresearchgate.netresearchgate.net
The mechanistic basis for this superior performance lies in their different modes of action. Hydrophobic tag degraders are thought to mimic protein misfolding, which triggers degradation. nih.gov In contrast, this compound actively hijacks the cell's ubiquitin-proteasome system by forming a ternary complex between the HaloTag fusion protein and the VHL E3 ligase, leading to a more direct and efficient degradation pathway. nih.govresearchgate.net
The dTAG system, which uses a mutated FKBP12 tag and CRBN-recruiting PROTACs like dTAG-13, is another prominent technology for targeted protein degradation. Comparative studies have highlighted key differences between the HaloPROTAC and dTAG systems.
In a study comparing the degradation of endogenously tagged proteins, this compound was found to have a faster degradation rate than dTAG-13, although both achieved a similar extent of degradation. nih.gov Another comparison noted that while both systems had similar degradation rates for the target protein EPOP, the dTAG system exhibited a "hook effect," where the degradation efficiency decreases at higher PROTAC concentrations. mdpi.com This effect, which was not observed with this compound, occurs when binary complexes (PROTAC-target or PROTAC-ligase) become more prevalent than the productive ternary complex. acs.orgnih.govmdpi.com
An optimized version, HaloPROTAC-E, which incorporates a higher-affinity VHL ligand, has shown even greater potency and a faster rate of degradation than the original this compound. acs.orgmdpi.com At a 10 nM concentration, HaloPROTAC-E induced 15% more degradation of Halo-VPS34 than this compound after 24 hours. mdpi.com Furthermore, between 1 and 4 hours, HaloPROTAC-E achieved about 75% degradation compared to approximately 50% with this compound. acs.orgmdpi.com
| Degrader System | Tag | E3 Ligase Recruited | Key Characteristics |
| This compound | HaloTag | VHL | Irreversible covalent binding, rapid degradation, no hook effect observed. acs.orgnih.govmdpi.comnih.gov |
| dTAG-13 | FKBP12F36V | CRBN | Slower initial degradation rate compared to this compound, can exhibit a "hook effect". mdpi.comnih.govmdpi.com |
| HaloPROTAC-E | HaloTag | VHL | Higher affinity VHL ligand than this compound, leading to greater potency and faster degradation. acs.orgmdpi.com |
Table 2. Comparison of this compound with other fusion tag degraders.
These comparisons underscore that the choice of degrader system can influence the kinetics and optimal concentration range for protein knockdown, with the HaloPROTAC system offering advantages in speed and resistance to the hook effect. mdpi.comnih.gov
Evaluation Against Optimized HaloPROTAC Variants (e.g., HaloPROTAC-E)
The development of proteolysis-targeting chimeras (PROTACs) is an iterative process, often leading to the creation of optimized variants with improved characteristics. This compound has been compared with its optimized successor, HaloPROTAC-E, revealing significant enhancements in degradation efficacy and kinetics. HaloPROTAC-E was designed by incorporating a high-affinity VHL binder, VH298, conjugated to a chloroalkane, whereas this compound utilizes a hydroxyproline (B1673980) derivative to recruit VHL. mdpi.comrsc.org This fundamental structural difference contributes to the observed variations in their performance.
Research Findings on Efficacy and Potency
Comparative studies evaluating the degradation of Halo-tagged proteins have consistently demonstrated the superior potency and efficacy of HaloPROTAC-E over this compound. nih.govresearchgate.net
When targeting the endogenously tagged Class III PI3K, Halo-VPS34, HaloPROTAC-E exhibited greater potency at inducing degradation than this compound at concentrations below 300 nM. nih.gov For instance, a 24-hour treatment with 10 nM of HaloPROTAC-E resulted in 65% degradation of Halo-VPS34, compared to 50% degradation with the same concentration of this compound. mdpi.comnih.gov This indicates a notable 15% increase in degradation efficiency for HaloPROTAC-E at this concentration. mdpi.com
The optimized variant, HaloPROTAC-E, achieved a half-maximal degradation concentration (DC50) between 3 and 10 nM for Halo-tagged proteins like SGK3 and VPS34. nih.govmedchemexpress.comnih.gov It also reached a maximum degradation (Dmax) of approximately 95% for Halo-tagged SGK3 after 48 hours. nih.govnih.govacs.org In a direct comparison for the degradation of GFP-HaloTag7, this compound itself was found to be significantly more potent and efficacious, with a DC50 of 19 ± 1 nM and a maximum degradation of 90 ± 1%, when compared to another degrader, HyT36. nih.gov
At higher concentrations (300 nM and above), both this compound and HaloPROTAC-E induced similar levels of degradation at the 24-hour mark. nih.gov
Table 1: Comparative Degradation of Halo-VPS34
| Compound | Concentration | Treatment Duration | Degradation (%) |
|---|---|---|---|
| HaloPROTAC-E | 10 nM | 24 h | 65% |
| This compound | 10 nM | 24 h | 50% |
| HaloPROTAC-E | 300 nM | 4 h | ~70% |
This table summarizes the comparative percentage degradation of Halo-VPS34 induced by HaloPROTAC-E and this compound at different concentrations and durations as reported in studies. mdpi.comnih.gov
Kinetic Profile Comparison
The kinetics of protein degradation also differ significantly between the two compounds. Time-course analysis revealed that while the initial rate of Halo-VPS34 degradation (up to 30 minutes) was similar for both HaloPROTAC-E and this compound, HaloPROTAC-E demonstrated a faster and more sustained degradation over longer periods. nih.gov
Between 1 and 4 hours of treatment, HaloPROTAC-E achieved approximately 75% degradation of Halo-VPS34, whereas this compound only reached about 50% degradation in the same timeframe. mdpi.comnih.gov For other targets like SGK3-Halo, HaloPROTAC-E was shown to be remarkably rapid, achieving 50% degradation within just 20-30 minutes. nih.govacs.org In contrast, studies with this compound on GFP-HaloTag7 showed that 50% degradation was achieved between 4 and 8 hours. nih.gov
Table 2: Kinetic Comparison of HaloPROTAC-E vs. This compound for Halo-VPS34 Degradation
| Time Point | HaloPROTAC-E Degradation (%) | This compound Degradation (%) |
|---|---|---|
| 1-4 hours | ~75% | ~50% |
This table illustrates the difference in degradation percentage of Halo-VPS34 at the 1-4 hour time point. mdpi.comnih.gov
Selectivity Profile
A key advantage of the HaloPROTAC technology is the potential for high selectivity, which minimizes off-target effects. acs.org Quantitative global proteomics analysis was performed on cells treated with HaloPROTAC-E to assess its specificity. nih.govuzh.ch The results showed that HaloPROTAC-E is remarkably selective. nih.govacs.org
The analysis revealed that only the Halo-tagged VPS34 and its known regulatory subunits (VPS15, Beclin1, and ATG14) were significantly degraded. nih.govmedchemexpress.com No other cellular proteins were observed to be significantly reduced, highlighting the exquisite selectivity of HaloPROTAC-E. nih.gov This high degree of selectivity is a significant advantage of the HaloPROTAC system when combined with CRISPR/Cas9-mediated endogenous protein tagging. nih.gov While this compound has been shown to be effective, it has also been reported to cause mild endoplasmic reticulum stress and activate the unfolded protein response (UPR) in non-engineered mammalian cell lines, an off-target effect not reported for HaloPROTAC-E. scilit.comresearchgate.netmolbiolcell.orgnih.gov
Diverse Applications of Haloprotac3 in Chemical Biology Research
Functional Interrogation of Endogenous Proteins via Conditional Degradation
HaloPROTAC3 enables the conditional degradation of endogenous proteins by hijacking the cell's natural protein disposal machinery. promega.com The technology relies on the initial step of tagging a target protein with HaloTag using gene-editing techniques like CRISPR/Cas9. promega.comresearchgate.net Once the HaloTag is fused to the protein of interest, the introduction of this compound forms a ternary complex between the HaloTag-fusion protein and the VHL E3 ligase. promega.comresearchgate.net This proximity induces the ubiquitination of the fusion protein, marking it for destruction by the proteasome. researchgate.net This degradation is conditional, as it only occurs in the presence of this compound and for proteins bearing the HaloTag.
Precision Protein Knockdown for Phenotypic Studies
The this compound system offers a high degree of precision for studying the phenotypic consequences of protein loss. By enabling rapid and specific degradation of a target protein, researchers can observe the direct effects of its absence on cellular processes. promega.com This "chemical knockdown" approach provides temporal control, allowing for the investigation of protein function at specific time points. promega.com For example, the degradation of HaloTag7-ERK1 and HaloTag7-MEK1, key components of the MAPK signaling pathway, was achieved using this compound, demonstrating its utility in dissecting specific cellular signaling cascades. nih.gov This precision is crucial for understanding the dynamic roles of proteins in complex biological systems.
Overcoming Methodological Limitations of Traditional Genetic Knockout and RNAi Knockdown
This compound-mediated degradation offers significant advantages over traditional methods of protein depletion like genetic knockout (e.g., CRISPR/Cas9) and RNA interference (RNAi). While genetic knockout permanently removes the gene encoding a protein, it can be lethal if the protein is essential for cell survival, precluding further study. nih.gov RNAi, which targets mRNA, often results in incomplete protein knockdown and can have off-target effects. nih.gov this compound circumvents these issues by targeting the protein directly for degradation, allowing for the study of essential proteins and providing a more acute and controlled protein loss. nih.govnih.gov This approach is also reversible, as the removal of this compound allows for the re-synthesis and accumulation of the target protein.
| Method | Mechanism | Level of Action | Reversibility | Key Limitations |
| This compound | Induces proteasomal degradation of HaloTag-fusion proteins. | Protein | Reversible | Requires protein tagging. |
| Genetic Knockout (CRISPR/Cas9) | Permanent disruption of the gene. | DNA | Irreversible | Can be lethal for essential genes; potential for off-target gene edits. |
| RNAi Knockdown | Degradation of target mRNA. | mRNA | Reversible | Often incomplete knockdown; potential for off-target effects. |
Probing Protein Function Across Subcellular Compartments
The versatility of the this compound system is further demonstrated by its ability to target proteins in various subcellular locations. By tagging proteins that reside in different compartments, researchers can explore their localized functions.
Cytosolic Protein Degradation Applications
This compound has been effectively used to degrade proteins located in the cytosol. Early studies demonstrated its ability to induce nearly complete degradation of cytosolic HaloTag7-ERK1 and HaloTag7-MEK1. nih.gov This confirmed that the this compound-mediated degradation mechanism is general for HaloTag fusion proteins within the cytosol. nih.gov Another key example is the degradation of a GFP-HaloTag7 fusion protein, which served as a model system to establish the efficacy and mechanism of this compound. nih.gov
Studies on Endosomal Protein Degradation
Research has extended the application of HaloPROTACs to the endosomal compartment. An optimized version, HaloPROTAC-E, was used to study the degradation of endogenously tagged, endosomally localized proteins SGK3-Halo and Halo-VPS34. This demonstrated that the HaloPROTAC system can effectively target proteins within membrane-bound organelles, opening up avenues to study the roles of proteins involved in endocytosis and vesicular trafficking.
Nuclear Protein Degradation Studies
The utility of this compound extends into the nucleus, allowing for the investigation of nuclear protein functions. A notable example is the degradation of the nuclear protein β-catenin. researchgate.net In a study, endogenously tagged β-catenin-HaloTag-HiBiT was effectively degraded by this compound. This prevented its entry into the nucleus upon Wnt3a stimulation and subsequent activation of TCF reporter gene expression, showcasing the ability of this compound to probe the function of nuclear transcription-related factors. researchgate.netnih.gov
| Target Protein | Subcellular Location | Key Research Finding |
| GFP-HaloTag7 | Cytosol | Served as a model to demonstrate the potent and VHL-dependent degradation mechanism of this compound. nih.gov |
| HaloTag7-ERK1 | Cytosol | Demonstrated that this compound can effectively degrade specific signaling proteins in the cytosol. nih.gov |
| HaloTag7-MEK1 | Cytosol | Further confirmed the general applicability of this compound for cytosolic targets. nih.gov |
| SGK3-Halo | Endosome | Showed that optimized HaloPROTACs can degrade proteins within the endosomal compartment. |
| Halo-VPS34 | Endosome | Expanded the scope of HaloPROTACs to include proteins involved in endosomal trafficking. |
| β-catenin-HaloTag-HiBiT | Nucleus/Cytosol | Illustrated that this compound can degrade nuclear-translocating proteins to study their role in gene expression. researchgate.netnih.gov |
Investigations Involving Membrane-Associated Fusion Proteins
The application of this compound has been instrumental in studying the function of proteins associated with cellular membranes, a class of proteins that is often challenging to investigate using traditional methods. Research has demonstrated that this compound can effectively induce the degradation of HaloTag7 fused to membrane-associated proteins, regardless of their specific cellular location. researchgate.net
A notable example is the targeted degradation of CC Chemokine Receptor 2 (CCR2), a G protein-coupled receptor integral to the cell membrane. In one study, a CCR2-HaloTag-HiBiT fusion protein was subjected to this compound treatment, leading to its concentration- and time-dependent degradation. This degradation was confirmed to be mediated by the proteasome, as the effect was blocked by proteasomal inhibitors. The functional consequence of this degradation was a marked reduction in the receptor's response to agonist stimulation, thereby demonstrating that this compound is a viable tool for studying and functionally inhibiting membrane receptors. researchgate.net
Further studies have shown the versatility of this approach by successfully degrading a HaloTag-HiBiT fusion of a mitochondrial membrane protein. researchgate.net The system is also effective against proteins associated with the membranes of organelles, such as the endosomally-localized proteins SGK3 and VPS34. This demonstrates that the this compound system can target proteins within various subcellular membrane-bound compartments.
Table 1: Degradation of Membrane-Associated Proteins using this compound
| Target Protein Fusion | Protein Type | Key Finding | Reference |
|---|---|---|---|
| CCR2-HaloTag-HiBiT | G Protein-Coupled Receptor (Cell Membrane) | Concentration- and time-dependent degradation, leading to reduced functional response. | researchgate.net |
| HaloTag-HiBiT Mitochondrial Fusion | Mitochondrial Membrane Protein | Demonstrated effective degradation of a protein embedded in the mitochondrial membrane. | researchgate.net |
| SGK3-Halo & Halo-VPS34 | Endosomally-Localized Proteins | Successful degradation of proteins associated with organelle membranes. |
Dissection of Biological Pathways and Specific Protein Functions
This compound provides a powerful method for dissecting complex biological pathways and elucidating the specific functions of individual proteins by enabling their acute and controlled removal.
The Wnt signaling pathway, crucial for embryonic development and adult tissue homeostasis, has been effectively studied using this compound. A key protein in this pathway, β-catenin, was endogenously tagged with HaloTag-HiBiT. Upon stimulation with Wnt3a, β-catenin levels normally increase. However, treatment with this compound resulted in the efficient degradation of the β-catenin-HaloTag-HiBiT fusion protein. This degradation prevented its accumulation and subsequent nuclear entry, leading to a muted response in the activation of TCF/LEF promoter genes, which are downstream targets of the Wnt pathway. This demonstrates the utility of this compound in functionally interrogating key nodes in signaling cascades. labhoo.com
Similarly, the MAPK (Mitogen-Activated Protein Kinase) signaling pathway, which is frequently dysregulated in various cancers, has been probed using this technology. Researchers have fused HaloTag7 to key kinases in this pathway, namely ERK1 and MEK1. Treatment with this compound induced nearly complete knockdown of both HaloTag7-ERK1 and HaloTag7-MEK1 fusion proteins. nih.gov This highlights the general applicability of this compound for degrading cytosolic proteins and its potential for studying the roles of specific kinases within the MAPK pathway. nih.gov
The this compound system, often combined with CRISPR/Cas9-mediated endogenous tagging, has enabled detailed functional studies of a variety of specific proteins.
BRD4: The bromodomain and extraterminal domain (BET) protein BRD4 is a key therapeutic target in cancer. Endogenous tagging of BRD4 with HiBiT-HaloTag followed by this compound treatment led to rapid and sustained degradation, with 80-90% of the protein lost. labhoo.com In one study, 95% of the BRD4 fusion protein was degraded after 48 hours. This level of degradation was comparable to that achieved with a BET-family specific PROTAC, validating the efficacy of the HaloTag-based approach. labhoo.com
β-catenin: As mentioned previously, endogenous β-catenin tagged with HaloTag-HiBiT was rapidly and efficiently degraded by this compound, with an 80-90% reduction in protein levels. labhoo.com This allowed for precise phenotypic studies showing a diminished response to Wnt3a stimulation. labhoo.com
CCR2: The chemokine receptor CCR2, a membrane protein, was tagged and successfully degraded by this compound. This degradation led to a clear functional outcome: a reduced response to agonist stimulation, confirming the protein's role in cell signaling. researchgate.net
SGK3 and VPS34: These two endosomally localized proteins, involved in cell signaling and membrane trafficking, were endogenously tagged with HaloTag. An optimized degrader, HaloPROTAC-E, was shown to be more potent than this compound for degrading Halo-VPS34. However, the studies confirmed that the general HaloPROTAC approach is effective for degrading proteins within the endosomal compartment.
IGF2BP3: The RNA-binding protein IGF2BP3 was fused to HaloTag to study its function. Treatment with this compound effectively depleted the HaloTag-IGF2BP3 fusion protein, with a 75% reduction observed within 5 hours. This rapid protein removal enabled transcriptomic analyses which revealed that the degradation of IGF2BP3 led to the destabilization of its target mRNAs. researchgate.net
Table 2: Summary of Specific Protein Degradation Studies with this compound
| Target Protein | Fusion Tag | Degradation Efficiency | Time | Key Functional Insight | Reference |
|---|---|---|---|---|---|
| BRD4 | HiBiT-HaloTag | ~95% | 48 hours | Degradation comparable to target-specific PROTACs. | labhoo.com |
| β-catenin | HaloTag-HiBiT | 80-90% | Not Specified | Muted response to Wnt3a stimulation and TCF/LEF gene activation. | labhoo.com |
| CCR2 | HaloTag-HiBiT | Concentration-dependent | Time-dependent | Reduced functional response to agonist stimulation. | researchgate.net |
| SGK3 & VPS34 | HaloTag | Effective | Not Specified | Demonstrated degradation of endosomally-localized proteins. | |
| IGF2BP3 | HaloTag | 75% | 5 hours | Degradation led to destabilization of target mRNAs. | researchgate.net |
Contribution to the Development of Chemical Genetic Tools
This compound has made a significant contribution to the field of chemical genetics by providing a versatile and generalizable tool for inducing protein knockdown. nih.govacs.orgresearchgate.net Unlike genetic methods such as RNAi or CRISPR-mediated knockout, which act at the level of RNA or DNA, this compound allows for the direct and temporally controlled removal of a target protein. labhoo.comlabhoo.com This offers a distinct advantage for studying protein function, as it circumvents potential compensation mechanisms that can arise with slower, genetically-based knockdown approaches.
The system's modularity is a key feature. By fusing the HaloTag to a protein of interest, that protein becomes susceptible to degradation by the single, universal this compound molecule. promega.com This obviates the need to design and synthesize a unique PROTAC for every new target. promega.com This "plug-and-play" characteristic makes it a highly accessible tool for a broad range of biological studies and for investigating proteins that might otherwise be considered "undruggable." promega.com
The this compound system can function as an alternative to other chemical genetic systems, such as the Shield1 system. nih.gov By providing a method for conditional protein destabilization, it offers an orthogonal approach to methods that rely on conditional stabilization. nih.gov The combination of this compound with CRISPR/Cas9 technology for endogenous gene tagging has created a powerful platform for performing precise, reversible, and conditional live-cell knockout studies, solidifying its role as a cornerstone chemical genetic tool. labhoo.com
Emerging Research and Future Directions for Haloprotac3
Unintended Cellular Responses and Off-Target Effects of HaloPROTAC3
Recent research has begun to uncover the broader cellular impact of this compound beyond its intended target degradation. These studies are crucial for the proper interpretation of experimental results using this chemical probe.
Observation of Endoplasmic Reticulum Stress
The induction of the UPR by this compound is a direct consequence of the compound causing mild endoplasmic reticulum (ER) stress. promega.comnih.govpromega.comexplorationpub.com The ER is a critical organelle for the folding and modification of a large proportion of the cell's proteins. When its function is perturbed, unfolded or misfolded proteins can accumulate, triggering the UPR.
The ER stress caused by this compound is described as "mild" but significant enough to elicit a cellular response. promega.comnih.gov This off-target effect is an important consideration for researchers using this compound, as the induction of ER stress could have synergistic or antagonistic effects on the phenotype being studied, potentially confounding the interpretation of results attributed solely to the depletion of the protein of interest. promega.com
Strategies for Enhancing this compound Potency and Expanding Applicability
To improve upon the first-generation HaloPROTACs like this compound, researchers are exploring various optimization strategies, from refining the molecule's structure to engaging different cellular degradation machinery.
Rational Design and Optimization of Linker Properties
The linker component of a PROTAC is a critical determinant of its efficacy, influencing the formation and stability of the ternary complex between the target protein, the PROTAC, and the E3 ligase. explorationpub.com The length and composition of the linker can dramatically affect degradation potency. explorationpub.comfrontiersin.org For HaloPROTACs, an intermediary linker length was found to be optimal for this compound, as shorter linkers prevented simultaneous binding to HaloTag and VHL, while longer linkers led to reduced activity. nih.gov
A significant advancement in this area is the development of "HaloPROTAC-E," an optimized degrader that shows enhanced potency over this compound. acs.orgmdpi.com HaloPROTAC-E was designed by incorporating an improved, higher-affinity VHL-binding moiety (VH298) and optimizing the linker. acs.orgresearchgate.net This optimized probe achieved a DC50 (concentration for 50% degradation) between 3 and 10 nM for endogenous Halo-tagged proteins, a significant improvement over this compound. acs.orgresearchgate.net This demonstrates that rational design, focusing on both the E3 ligase ligand and the linker, can lead to substantially more potent HaloPROTACs.
| Compound | VHL Ligand | Key Feature | Reported Potency (DC50) |
|---|---|---|---|
| This compound | Standard VHL Ligand | First-generation, widely used | ~19 nM (for GFP-HaloTag7) nih.gov |
| HaloPROTAC-E | VH298 (Optimized VHL Ligand) | Improved VHL affinity and optimized linker | 3-10 nM (for endogenous SGK3-Halo and Halo-VPS34) acs.orgresearchgate.net |
Exploration of Alternative E3 Ubiquitin Ligase Recruiters beyond VHL
While this compound exclusively recruits the VHL E3 ligase, the human genome encodes over 600 E3 ligases, offering a vast landscape for developing novel PROTACs. promega.comnih.govmdpi.com Recruiting alternative E3 ligases can overcome potential resistance mechanisms and may offer tissue-specific degradation. nih.govnih.gov
HaloPROTACs have been developed that engage other E3 ligases, such as Cereblon (CRBN) and the cellular inhibitor of apoptosis protein 1 (cIAP1). sigmaaldrich.comfrontiersin.org The ability to switch the E3 ligase provides a powerful tool, as different E3 ligases can exhibit varying degradation efficiencies for different target proteins. biorxiv.org For example, CRBN-based PROTACs have been successfully used to degrade a wide range of proteins. frontiersin.org The development of a panel of HaloPROTACs recruiting different E3 ligases (VHL, CRBN, cIAP1, etc.) would significantly expand the toolkit for targeted protein degradation, allowing researchers to select the most effective degrader for their specific protein of interest and cellular context. nih.govsigmaaldrich.com
Advancements in High-Efficiency Endogenous Protein Tagging Methodologies
The utility of this compound is fundamentally dependent on the presence of a HaloTag on the protein of interest. While this can be achieved through overexpression of a HaloTag-fusion protein, studying proteins at their natural, endogenous levels is often critical for understanding their true function. aacrjournals.orgacs.org Recent advancements in genome editing have made the endogenous tagging of proteins with HaloTag more efficient and scalable.
CRISPR/Cas9 technology is at the forefront of these methodologies. nih.govaacrjournals.orgacs.org Protocols have been developed for the efficient insertion of the HaloTag sequence into the specific genomic locus of a target protein, either at the N- or C-terminus. nih.govaacrjournals.org This allows for the expression of the endogenous protein as a HaloTag fusion at its physiological level.
To overcome the challenge of low knock-in efficiencies often associated with inserting larger tags like HaloTag, several strategies have been implemented. promega.com One effective method is to co-insert a selectable marker or a fluorescent reporter. researchgate.net A particularly useful approach involves the use of fluorescent HaloTag ligands, which bind to the newly expressed HaloTag fusion protein. promega.comresearchgate.net This allows for the enrichment of the successfully edited cells using Fluorescence-Activated Cell Sorting (FACS), significantly increasing the population of cells amenable to this compound-mediated degradation. promega.comresearchgate.net
Conceptualization and Development of Next-Generation HaloPROTAC Compounds
The development of this compound marked a significant step in targeted protein degradation, providing a versatile tool for researchers to study protein function by degrading HaloTag fusion proteins. However, the pursuit of enhanced potency, selectivity, and broader applicability has driven the conceptualization and development of next-generation HaloPROTAC compounds. This evolution focuses on optimizing the core components of the HaloPROTAC molecule: the E3 ligase ligand, the linker, and the HaloTag-binding moiety, leading to compounds with significantly improved degradation efficiency and research utility.
A key strategy in developing next-generation HaloPROTACs has been the incorporation of more potent E3 ligase ligands. acs.org The original this compound utilizes a ligand for the von Hippel-Lindau (VHL) E3 ligase. molbiolcell.org Building on this, researchers have explored optimized VHL ligands to enhance the formation and stability of the ternary complex, which consists of the HaloPROTAC, the Halo-tagged protein, and the E3 ligase. acs.org This is crucial for efficient ubiquitination and subsequent proteasomal degradation.
One of the most notable advancements in this area is the development of HaloPROTAC-E . acs.orgnih.gov This next-generation compound was designed by incorporating VH298, a VHL ligand with higher affinity and improved properties compared to the ligand used in this compound. acs.org This optimization at the VHL-binding end of the molecule results in a more potent degrader. acs.orgnih.gov Research has demonstrated that HaloPROTAC-E induces rapid and efficient degradation of endogenous proteins tagged with HaloTag, a feat that was a significant step forward from degrading over-expressed proteins. acs.org
Detailed studies have shown that HaloPROTAC-E exhibits a dramatically improved degradation capability. For instance, it achieved a maximum degradation (Dmax) of approximately 95% for target proteins like SGK3 and VPS34 at a concentration of 300 nM. acs.org The half-maximal degradation concentration (DC50) for HaloPROTAC-E was determined to be between 3 and 10 nM, highlighting its high potency. acs.orgnih.gov In comparison to the originally described this compound, HaloPROTAC-E demonstrates more potent and greater steady-state degradation of endogenous proteins fused with HaloTag. acs.org
The linker region connecting the VHL ligand and the chloroalkane HaloTag ligand has also been a focus of optimization. The length and composition of the linker are critical for productive ternary complex formation. scienceopen.com Research has shown that a three-polyethylene glycol (PEG) unit linker is often optimal for VHL-based HaloPROTACs. acs.org This is evident in the design of active next-generation compounds like HaloPROTACs A and E, which both feature this linker length. acs.org
Beyond optimizing VHL-based degraders, another avenue of development is the exploration of different E3 ligases. The HaloPROTAC concept has been expanded to recruit the cellular inhibitor of apoptosis protein 1 (cIAP1) by using bestatin (B1682670) derivatives as the E3 ligase ligand. mdpi.com This broadens the toolkit for targeted protein degradation, as the choice of E3 ligase can influence degradation efficacy and selectivity. researchgate.net
Furthermore, the development of "Pro-PROTACs" represents a sophisticated conceptual advance. These are chemically "caged" HaloPROTACs that are activated by specific intracellular conditions, such as the presence of reactive oxygen species (ROS) or the activity of specific enzymes overexpressed in cancer cells like NQO1. chinesechemsoc.org This approach allows for cell-selective protein degradation, enhancing the precision of the technology. chinesechemsoc.org For example, ROS-HaloPROTAC was designed to be activated by elevated ROS levels within cancer cells, leading to targeted degradation only in the desired cellular environment. chinesechemsoc.org
The table below summarizes the key features and research findings for HaloPROTAC-E, a prime example of a next-generation HaloPROTAC compound.
| Compound | E3 Ligase Ligand | Target Proteins (Endogenous, Halo-tagged) | Key Research Findings |
| HaloPROTAC-E | VH298 (Optimized VHL binder) | SGK3, VPS34 | DC50: 3-10 nM acs.orgnih.gov |
| Dmax: ~95% at 300 nM acs.org | |||
| Rapid degradation: 50% of SGK3-Halo degraded in 20-30 mins acs.orgnih.gov | |||
| Highly selective degradation of target proteins. acs.orgnih.gov | |||
| Degradation is reversible upon compound washout. acs.orgnih.gov |
The conceptualization of next-generation HaloPROTACs also involves innovative screening methods to discover new E3 ligase binders. Phenotypic screens have been developed where libraries of molecules are modified with a chloroalkane moiety to generate HaloPROTACs in situ. nih.govresearchgate.net These are then tested for their ability to degrade a reporter fusion protein like GFP-HaloTag, enabling the high-throughput discovery of novel E3 ligase-recruiting molecules. nih.govresearchgate.net
Q & A
Q. What is the molecular mechanism by which HaloPROTAC3 induces degradation of HaloTag® fusion proteins?
this compound binds irreversibly to the HaloTag® protein via its chloroalkane moiety, forming a ternary complex with the VHL E3 ligase. This recruits the ubiquitin-proteasome system (UPS), leading to ubiquitination of the HaloTag® fusion protein and subsequent proteasomal degradation . The process requires co-engagement of both HaloTag and VHL, as demonstrated by the negative control ent-HaloPROTAC3, which lacks VHL-binding capability due to stereochemical modifications .
Q. How should researchers design experiments to study endogenous protein degradation using this compound?
- Step 1 : Use CRISPR/Cas9 to endogenously tag the target protein with HaloTag®. A donor plasmid with ~500 bp homology arms ensures precise integration .
- Step 2 : Enrich edited cells via FACS® using fluorescent HaloTag® ligands (e.g., Janelia Fluor® 646) .
- Step 3 : Validate degradation via Western blot (target-specific antibodies) or HiBiT luminescence (quantitative detection without antibodies) .
- Step 4 : Treat cells with this compound (1 µM typical starting dose) and monitor degradation kinetics using time-lapsed luminescence .
Q. What are the advantages of HiBiT luminescence over antibody-based methods for detecting this compound-mediated degradation?
HiBiT (11-amino-acid tag) binds to LgBiT to form a functional NanoLuc® luciferase, enabling real-time, quantitative measurement of protein levels in live cells. This avoids variability from antibody cross-reactivity and allows dynamic tracking of degradation (e.g., β-catenin-HaloTag-HiBiT degradation post-Wnt3a stimulation) .
Q. Why is ent-HaloPROTAC3 a critical control in this compound experiments?
ent-HaloPROTAC3, the enantiomer of this compound, binds HaloTag® but cannot recruit VHL due to D-amino acid substitutions. It confirms that degradation is mechanism-dependent and not due to off-target effects .
Advanced Research Questions
Q. How can researchers optimize this compound concentration and treatment duration for maximal degradation?
- Parameter Optimization :
- Concentration : Titrate this compound (e.g., 100 nM–10 µM). For β-catenin-HaloTag-HiBiT, 1 µM achieves >95% degradation .
- Time : Monitor degradation kinetics using HiBiT luminescence. Most targets show significant degradation within 5–24 hours .
Q. How should researchers address contradictory data in this compound experiments, such as incomplete degradation or variable kinetics?
- Potential Causes :
- Heterozygous CRISPR editing (only one allele tagged) .
- Target protein localization (e.g., nuclear vs. cytoplasmic) affecting accessibility .
- Off-target effects (use ent-HaloPROTAC3 and VHL knockout controls) .
- Solutions :
- Validate HaloTag® insertion via sequencing and FACS® enrichment .
- Combine with orthogonal methods (e.g., siRNA knockdown) to confirm phenotype specificity .
Q. What are the methodological advantages of this compound over traditional CRISPR knockout for studying essential proteins?
- Controlled Degradation : this compound allows temporal and dose-dependent protein depletion, avoiding lethality associated with constitutive knockout .
- Reversibility : Degradation is reversible upon this compound washout, enabling study of protein recovery dynamics .
- Example : Degradation of β-catenin (essential for Wnt signaling) post-Wnt3a stimulation revealed transient transcriptional effects .
Q. How can researchers determine the DC50 (half-maximal degradation concentration) and kinetics of this compound-mediated degradation?
- Protocol :
- Treat cells with a gradient of this compound (e.g., 0.1–10 µM) for 24–48 hours.
- Quantify protein levels via HiBiT luminescence or flow cytometry.
- Fit data to a sigmoidal curve to calculate DC50 (e.g., GFP-Halo-LC/A1: DC50 ≈ 8 µM) .
Q. What are the challenges in applying this compound to in vivo studies, and how can they be mitigated?
- Challenges :
Q. How does this compound compare to target-specific PROTACs in studying protein degradation phenotypes?
- Advantages :
- No need for target-specific ligand development, accelerating phenotypic studies .
- Compatible with HiBiT for real-time degradation tracking .
- Limitations :
- Requires HaloTag® fusion, which may alter protein function .
- Higher concentrations needed compared to optimized PROTACs (e.g., DC50 for this compound vs. 0.1 µM for some PROTACs) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
